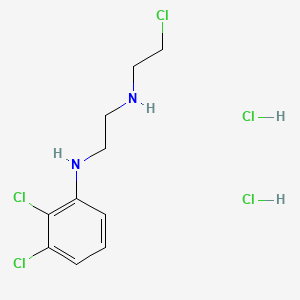

N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride

CAS No.:

Cat. No.: VC18541455

Molecular Formula: C10H15Cl5N2

Molecular Weight: 340.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15Cl5N2 |

|---|---|

| Molecular Weight | 340.5 g/mol |

| IUPAC Name | N-(2-chloroethyl)-N'-(2,3-dichlorophenyl)ethane-1,2-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C10H13Cl3N2.2ClH/c11-4-5-14-6-7-15-9-3-1-2-8(12)10(9)13;;/h1-3,14-15H,4-7H2;2*1H |

| Standard InChI Key | HJZGSXZZBDFQMH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)NCCNCCCl.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride is systematically named N-(2-chloroethyl)-N'-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride under IUPAC nomenclature. Its structure comprises a central ethane-1,2-diamine backbone substituted with a 2-chloroethyl group and a 2,3-dichlorophenyl moiety, stabilized by two hydrochloride counterions. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2748335-71-7 | |

| Molecular Formula | ||

| Molar Mass | 340.5 g/mol | |

| SMILES Notation | C1=CC(=C(C(=C1)Cl)Cl)NCCNCCCl.Cl.Cl | |

| InChIKey | HJZGSXZZBDFQMH-UHFFFAOYSA-N |

The compound’s crystalline dihydrochloride form enhances stability for storage and handling compared to its free base counterpart.

Spectroscopic Features

While detailed spectroscopic data (e.g., -NMR, -NMR) remain proprietary, its structure can be inferred from related ethylenediamine derivatives. For instance, the parent amine (PubChem CID: 21791) exhibits characteristic NMR signals at δ 2.7–3.1 ppm for ethylene protons and δ 1.5–2.0 ppm for amine groups . The dihydrochloride salt’s IR spectrum likely shows N–H stretching vibrations near 3200 cm and C–Cl absorptions at 550–750 cm .

Synthesis and Industrial Preparation

Reaction Pathway

The synthesis involves a multi-step nucleophilic substitution sequence:

-

Alkylation of Ethane-1,2-diamine: Reacting ethane-1,2-diamine with 1,2-dichloroethane introduces the 2-chloroethyl group, forming (intermediate confirmed in PubChem CID: 21791) .

-

Arylation with 2,3-Dichlorophenyl Groups: The intermediate undergoes coupling with 2,3-dichlorophenyl bromide via Buchwald-Hartwig amination, catalyzed by palladium complexes to form the free base.

-

Salt Formation: Treating the free base with concentrated hydrochloric acid yields the dihydrochloride salt, which is purified via recrystallization from ethanol/water mixtures.

Process Optimization

Regulatory and Research Implications

Compliance with ICH Guidelines

The International Council for Harmonisation (ICH) Q3A/B mandates rigorous profiling of this impurity during drug development. Accelerated stability studies (40°C/75% RH for 6 months) confirm its levels remain within thresholds, supporting shelf-life determinations.

Future Directions

Ongoing research aims to:

-

Elucidate its metabolic pathways using -labeled analogues.

-

Develop rapid LC-MS/MS detection methods with limits of quantification (LOQ) < 0.01%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume